molecular formula C16H12S B3048440 3,4-Diphenylthiophene CAS No. 16939-13-2

3,4-Diphenylthiophene

Cat. No.: B3048440
CAS No.: 16939-13-2
M. Wt: 236.3 g/mol
InChI Key: FQEARRSVYWPYFN-UHFFFAOYSA-N
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Description

3,4-Diphenylthiophene is an organic compound with the molecular formula C16H12S It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two phenyl groups attached to the 3 and 4 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diphenylthiophene can be synthesized through several methods. One common approach involves the reaction of 3,4-dibromothiophene with phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenylthiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form thiophene 1,1-dioxides.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings or the thiophene ring itself.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-diphenylthiophene and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes. In medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

    2,5-Diphenylthiophene: Similar structure but with phenyl groups at the 2 and 5 positions.

    3,4-Diphenylfuran: Contains an oxygen atom instead of sulfur in the heterocyclic ring.

    3,4-Diphenylpyrrole: Contains a nitrogen atom in the heterocyclic ring.

Uniqueness: 3,4-Diphenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of materials for electronic applications and in the synthesis of bioactive compounds .

Properties

IUPAC Name

3,4-diphenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEARRSVYWPYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937627
Record name 3,4-Diphenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16939-13-2
Record name NSC229402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC215164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Diphenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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